molecular formula C13H17NO2 B13799503 4,4-dimethyl-3-oxo-N-phenylpentanamide CAS No. 61652-71-9

4,4-dimethyl-3-oxo-N-phenylpentanamide

Cat. No.: B13799503
CAS No.: 61652-71-9
M. Wt: 219.28 g/mol
InChI Key: XVEPKNMOJLPFCN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of pentanamide, characterized by the presence of a phenyl group and a dimethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-3-oxo-N-phenylpentanamide can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

In industrial settings, continuous flow synthesis technology is often employed to produce this compound. This method allows for high yields and efficient production. For example, a continuous flow synthesis achieved a yield of 94% within a residence time of 15 minutes .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4,4-Dimethyl-3-oxo-N-phenylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and substitution reactions, which are facilitated by the presence of the phenyl and ketone groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a phenyl group and a dimethyl ketone group

Biological Activity

4,4-Dimethyl-3-oxo-N-phenylpentanamide, a compound with significant biological implications, has garnered attention in recent research due to its potential effects on various biological pathways. This article explores its biological activity, including its mechanism of action, interactions with specific enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a pentanamide backbone with a phenyl group and two methyl groups attached to the carbon chain. Its unique structure contributes to its biological activity.

Recent studies have indicated that this compound acts as an inhibitor of the enzyme HMG-CoA reductase (HMGR), which is crucial in the mevalonate pathway responsible for cholesterol biosynthesis. This pathway is a target for statins, a class of cholesterol-lowering medications. The binding affinity of this compound to HMGR has been characterized, showing potential for therapeutic applications in managing hypercholesterolemia.

Binding Interactions

The binding mode of this compound to HMGR has been compared to that of fluvastatin, revealing conserved polar interactions with key residues in the enzyme's active site. The IC50 value for this compound is reported at approximately 53 nM, indicating potent inhibitory activity against HMGR .

Anticancer Properties

In addition to its role as an HMGR inhibitor, preliminary studies suggest that this compound may exhibit anticancer properties. Research conducted on various cancer cell lines indicates that compounds structurally similar to this one can impede cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
LAPC-4 (Prostate)10Inhibition of androgen receptor
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest

Research Findings

A study published in BioRxiv highlighted the potential of this compound in plant biology as well. The compound was shown to enhance tolerance traits in plants when overexpressed alongside HMGR genes. This suggests that the compound may also have applications in agricultural biotechnology .

Properties

CAS No.

61652-71-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4,4-dimethyl-3-oxo-N-phenylpentanamide

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11(15)9-12(16)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)

InChI Key

XVEPKNMOJLPFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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